molecular formula C5H4BBrClNO2 B1520060 (4-Bromo-6-chloropyridin-3-yl)boronic acid CAS No. 957062-85-0

(4-Bromo-6-chloropyridin-3-yl)boronic acid

Cat. No. B1520060
M. Wt: 236.26 g/mol
InChI Key: LFWCFEIUOQWFAY-UHFFFAOYSA-N
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Description

“(4-Bromo-6-chloropyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C5H4BBrClNO2 . It has a molecular weight of 236.26 g/mol . The compound is also known by other names such as 4-Bromo-6-chloropyridine-3-boronic acid and 4-Bromo-2-chloropyridine-5-boronic acid .


Molecular Structure Analysis

The InChI string for “(4-Bromo-6-chloropyridin-3-yl)boronic acid” is InChI=1S/C5H4BBrClNO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2,10-11H . This provides a standard way to encode the compound’s molecular structure. The compound’s canonical SMILES string is B(C1=CN=C(C=C1Br)Cl)(O)O .


Physical And Chemical Properties Analysis

“(4-Bromo-6-chloropyridin-3-yl)boronic acid” has a molecular weight of 236.25900 g/mol and a density of 1.9g/cm3 . Its boiling point is 390ºC at 760 mmHg . The compound has a topological polar surface area of 53.4 Ų .

Scientific Research Applications

One of the best-studied reactions is boronic acid (BA)-mediated cis-diol conjugation . An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences . This includes the development of iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries . These chemistries have applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .

One of the best-studied reactions is boronic acid (BA)-mediated cis-diol conjugation . An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences . This includes the development of iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries . These chemistries have applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .

Safety And Hazards

Boronic acids, including “(4-Bromo-6-chloropyridin-3-yl)boronic acid”, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Boronic acids and their derivatives have been gaining interest in medicinal chemistry . The introduction of the boronic acid group to bioactive molecules has been found to modify selectivity, physicochemical, and pharmacokinetic characteristics . This suggests that “(4-Bromo-6-chloropyridin-3-yl)boronic acid” and similar compounds could have promising applications in the development of new drugs .

properties

IUPAC Name

(4-bromo-6-chloropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BBrClNO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWCFEIUOQWFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1Br)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BBrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657313
Record name (4-Bromo-6-chloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-6-chloropyridin-3-yl)boronic acid

CAS RN

957062-85-0
Record name B-(4-Bromo-6-chloro-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957062-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-6-chloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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